3'-iso-Propyl-2-methylpropiophenone

Description

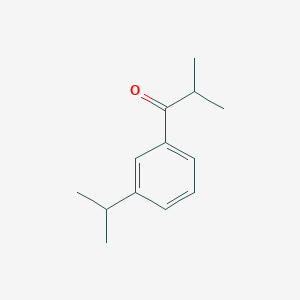

3’-iso-Propyl-2-methylpropiophenone is a chemical compound with the molecular formula C13H18O It is a derivative of propiophenone, characterized by the presence of an iso-propyl group and a methyl group attached to the phenyl ring

Properties

IUPAC Name |

2-methyl-1-(3-propan-2-ylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)11-6-5-7-12(8-11)13(14)10(3)4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIDRBSPJYNMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-iso-Propyl-2-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Starting Materials: Benzene, iso-propyl chloride, and acetyl chloride.

Catalyst: Aluminum chloride (AlCl3).

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

The general reaction scheme is: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{COCH}_3 ]

Industrial Production Methods

In industrial settings, the production of 3’-iso-Propyl-2-methylpropiophenone may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3’-iso-Propyl-2-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

3’-iso-Propyl-2-methylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3’-iso-Propyl-2-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

Propiophenone: The parent compound, lacking the iso-propyl and methyl groups.

2-Methylpropiophenone: Similar structure but without the iso-propyl group.

3’-iso-Propylpropiophenone: Lacks the methyl group on the phenyl ring.

Uniqueness

3’-iso-Propyl-2-methylpropiophenone is unique due to the presence of both iso-propyl and methyl groups, which confer distinct chemical and physical properties

Biological Activity

3'-iso-Propyl-2-methylpropiophenone is a chemical compound with the molecular formula C13H18O. It is a derivative of propiophenone, characterized by the presence of an iso-propyl group and a methyl group attached to the phenyl ring. This compound has garnered attention in scientific research for its potential biological activities , including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting its potential as a therapeutic agent. The compound's mechanism of action appears to involve disrupting bacterial cell wall synthesis and affecting membrane integrity, similar to other known antimicrobial agents.

Case Studies

- Study on Bacterial Resistance : A study evaluated the compound's effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated that this compound inhibited bacterial growth at low concentrations, demonstrating its potential as an alternative treatment for antibiotic-resistant infections .

- Fungal Activity : Another investigation focused on the compound's antifungal properties, particularly against Candida albicans. The results showed a significant reduction in fungal viability, suggesting that the compound could be beneficial in treating fungal infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be useful in managing conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress, contributing to its antioxidant properties.

- Cell Membrane Disruption : It affects the structural integrity of microbial cell membranes, leading to cell lysis.

- Cytokine Modulation : The compound modulates cytokine production, reducing inflammation and promoting healing processes.

Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Propiophenone | Lacks iso-propyl and methyl groups | Limited antimicrobial activity |

| 2-Methylpropiophenone | Contains methyl but no iso-propyl group | Moderate antimicrobial effects |

| 3'-iso-Propylpropiophenone | Lacks methyl group on phenyl ring | Reduced potency compared to target compound |

The presence of both iso-propyl and methyl groups in this compound enhances its biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.